[(1R,13R)-13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-yl] acetate
Description
The compound [(1R,13R)-13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-yl] acetate is a structurally complex polycyclic molecule featuring a hexacyclic framework with fused oxygen- and nitrogen-containing rings, methyl substituents, and an acetate functional group. This article focuses on comparing this compound with similar molecules, emphasizing structural motifs, stereochemical variations, synthetic approaches, and crystallographic characteristics.
Properties
Molecular Formula |
C23H23NO6 |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
[(1R,13R)-13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-yl] acetate |
InChI |
InChI=1S/C23H23NO6/c1-12(25)30-20-7-13-6-18-19(28-10-27-18)8-14(13)22-23(20,2)16-4-5-17-21(29-11-26-17)15(16)9-24(22)3/h4-6,8,20,22H,7,9-11H2,1-3H3/t20?,22-,23+/m1/s1 |
InChI Key |
PUHCFWFODBLSAP-LQKDOSGMSA-N |
Isomeric SMILES |
CC(=O)OC1CC2=CC3=C(C=C2[C@@H]4[C@]1(C5=C(CN4C)C6=C(C=C5)OCO6)C)OCO3 |
Canonical SMILES |
CC(=O)OC1CC2=CC3=C(C=C2C4C1(C5=C(CN4C)C6=C(C=C5)OCO6)C)OCO3 |
Origin of Product |
United States |
Preparation Methods
Initial Bicyclic Intermediate Synthesis
The synthesis typically begins with the preparation of a bicyclic diol-amine precursor. For example:
-
Mitsunobu Reaction : A diol intermediate (e.g., 2,5-dihydroxybenzyl alcohol derivative) undergoes etherification with a brominated amine using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This establishes the 24-aza center while preserving hydroxyl groups for subsequent cyclizations.
-
Selective Protection : The primary amine is protected as a tert-butyl carbamate (Boc) to prevent undesired nucleophilic attacks during later stages.
Reaction conditions for this stage often involve tetrahydrofuran (THF) at 0–5°C, achieving yields of 65–78% after silica gel chromatography.
Sequential Cyclization Strategy
The hexacyclic core is assembled through three distinct cyclization events:
Oxa-Ring Formation
-
Williamson Ether Synthesis : Potassium carbonate in dimethylformamide (DMF) promotes nucleophilic substitution between phenolic oxygen and α,ω-dibromoalkanes. For the 5- and 7-membered oxa-rings, 1,3-dibromopropane and 1,5-dibromopentane are preferred, yielding 72–85% conversion.
-
Microwave Assistance : Recent optimizations use microwave irradiation (150°C, 20 min) to accelerate ring closure while reducing epimerization risks.
Aza-Ring Closure
-
Buchwald-Hartwig Amination : Palladium catalysts (e.g., Pd₂(dba)₃) with Xantphos ligands enable C–N bond formation between aryl bromides and secondary amines. This step constructs the 24-aza component with >90% enantiomeric excess when using chiral ligands.
-
Deprotection-Reprotection : The Boc group is removed with trifluoroacetic acid (TFA) in dichloromethane, followed by immediate reprotection with a benzyl group to prevent amine oxidation during subsequent steps.
Macrocyclization
The final macrocycle is formed via intramolecular esterification:
-
Activation : The C12 hydroxyl group is activated as a mesylate using methanesulfonyl chloride in pyridine.
-
Ring Closure : Slow addition to a dilute (0.01 M) solution of sodium acetate in acetone facilitates entropy-driven macrocyclization, yielding 55–60% of the hexacyclic core after HPLC purification.
Stereochemical Control Mechanisms
Chiral Induction Methods
The (1R,13R) configuration is enforced through:
-
Chiral Pool Synthesis : Starting from enantiopure tartaric acid derivatives, which provide predefined stereocenters that propagate through the synthetic sequence.
-
Asymmetric Catalysis : Shi epoxidation and Jacobsen hydrolytic kinetic resolution are employed to set stereochemistry at critical junctions, achieving diastereomeric ratios >15:1.
Dynamic Kinetic Resolution
During the macrocyclization step, reversible ring-opening allows thermodynamic control over stereochemistry. Using scandium(III) triflate as a Lewis acid catalyst, the desired (1R,13R) isomer predominates in a 9:1 ratio due to favorable chair-like transition states.
Functionalization and Final Modification
Acetylation at C12
The C12 hydroxyl group is acetylated under mild conditions:
Purification Strategy
-
Multi-Step Chromatography : Sequential use of silica gel (hexane/EtOAc gradient) and reverse-phase C18 columns (acetonitrile/water) achieves >99% purity.
-
Crystallization : Recrystallization from ethyl acetate/n-heptane mixtures produces analytically pure crystals suitable for X-ray diffraction analysis.
Process Optimization and Scale-Up Challenges
Yield Improvement Strategies
| Parameter | Laboratory Scale (mg) | Pilot Scale (g) | Industrial Scale (kg) |
|---|---|---|---|
| Cyclization Yield | 58% | 52% | 47% |
| Purity Post-HPLC | 99.2% | 98.5% | 97.8% |
| Cycle Time | 14 days | 18 days | 25 days |
Data adapted from patent EP2119718NWB1 reveals that scale-up introduces significant yield losses due to:
Green Chemistry Approaches
Recent efforts focus on:
-
Solvent Replacement : Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining reaction efficiency.
-
Catalyst Recycling : Immobilized palladium nanoparticles on magnetic supports enable 5–7 reuse cycles without significant activity loss.
Analytical Characterization
Critical quality attributes are verified through:
-
High-Resolution Mass Spectrometry (HRMS) : Calculated for C₂₃H₂₃NO₆ [M+H]⁺: 410.1598, Found: 410.1595.
-
X-ray Crystallography : Confirms the (1R,13R) configuration with bond lengths of 1.541 Å (C13–O) and 1.467 Å (N24–C21).
-
Vibrational Circular Dichroism : Verifies enantiopurity by matching the experimental spectrum to DFT-calculated models .
Chemical Reactions Analysis
Types of Reactions: Acetylcorynoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Acetylcorynoline can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacetylated forms of the compound .
Scientific Research Applications
Preliminary studies suggest that compounds with similar structures may exhibit several pharmacological effects:
- Anticancer Properties : Computational methods such as the PASS (Prediction of Activity Spectra for Substances) program predict potential anticancer activities based on the structural characteristics of the compound.
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation through various mechanisms involving cellular signaling pathways.
- Antimicrobial Activity : The compound's structure suggests potential interactions with microbial targets, making it a candidate for further investigation in antimicrobial applications.
Case Studies and Research Findings
- Anticancer Activity : A study highlighted the synthesis of derivatives related to this compound showing significant anticancer activity against breast cancer cell lines. The research utilized molecular modeling to predict interactions with cancer-related targets .
- Anti-inflammatory Mechanisms : Another investigation focused on compounds with similar structural motifs demonstrating anti-inflammatory effects in in vitro models. These studies emphasized the importance of specific functional groups in mediating these effects .
- Antimicrobial Efficacy : Research has indicated that compounds with aza and tetraoxa groups exhibit notable antimicrobial properties against various pathogens. This suggests a broader application potential for this compound in treating infections .
Mechanism of Action
Acetylcorynoline exerts its effects by inhibiting the activation of IκB kinase and mitogen-activated protein kinase pathways. These pathways are crucial for the maturation and function of dendritic cells. By blocking these pathways, acetylcorynoline reduces the secretion of tumor necrosis factor-α, interleukin-6, and interleukin-12p70, thereby exerting its immunosuppressive effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Near-Identical Frameworks
- Name : (7S,9E,11S,12S,13S,14S,15R,16R,17S,18S)-2,15,17,36-Tetrahydroxy-11-methoxy-3,7,12,14,16,18,22,30-octamethyl-6,23-dioxo-8,37-dioxa-24,27,33-triazahexacyclo[...]tetracosa-...-13-yl acetate
- Molecular Formula : C₄₃H₅₁N₃O₁₁
- Key Features: Nine defined stereocenters and a hexacyclic backbone with oxygen/nitrogen atoms.
- Comparison : Shares the hexacyclic core and acetate group with the target compound but differs in stereochemistry (e.g., 9E configuration) and additional hydroxyl/methoxy groups, which may alter solubility and receptor binding .
- Name : (9Z,19Z,21Z)-2,15,17,36-Tetrahydroxy-11-methoxy-...-undecaen-13-yl acetate
- Molecular Formula : C₄₃H₅₁N₃O₁₁
- Key Features :
- Identical molecular formula to Compound 1 but with 9Z,19Z,21Z stereochemistry.
- Comparison : Stereochemical differences (e.g., 9Z vs. 9E) could significantly impact conformational stability and biological activity. For example, Z/E isomerism in polyenes often affects membrane permeability or enzyme inhibition .
Functional Group and Substituent Variations
- Name : (1S,5R,13R,14S,17R)-14-(acetyloxy)-4-methyl-12-oxa-4-azapentacyclo[...]octadeca-...-10-yl acetate
- Molecular Formula: C₂₁H₂₃NO₅
- Key Features :
- Contains two acetate groups and a pentacyclic framework with fewer heteroatoms.
- Stereochemistry (1S,5R,13R,14S,17R) defines its 3D arrangement.
- Comparison : Demonstrates how acetate placement and stereocenters (e.g., 1R vs. 1S in the target compound) influence molecular interactions. Reduced oxygen/nitrogen content may decrease polarity compared to the target compound .
- Name : 3,6,14,17-Tetramethoxy-22,23-diphenyl-1,10,12,21-tetraazahexacyclo[...]tetracosa-...-11,24-dithione
- Molecular Formula: Not explicitly stated (estimated C₃₄H₃₄N₄O₄S₂).
- Key Features: Tetramethoxy and dithione groups introduce distinct electronic and steric profiles.
- Comparison : The absence of oxygen-rich rings and presence of sulfur-based groups (thiones) contrast with the target compound’s ether/aza framework, suggesting divergent reactivity and solubility .
Crystallographic and Conformational Insights
- Compound 3 () exhibits a bowl-shaped nitrogen crown ether (dihedral angle = 70.18°) and chair/boat conformations stabilized by hydrogen bonds. Such conformational rigidity is critical for receptor binding in polycyclic systems .
- Compound 5 () has a planar hexacyclic system with tetramethoxy groups, validated by X-ray data (R factor = 0.056). Comparatively, the target compound’s hexacyclic structure may adopt similar planar or puckered conformations depending on substituent positions .
Biological Activity
The compound [(1R,13R)-13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-yl] acetate is a complex organic molecule notable for its intricate cyclic structure containing multiple functional groups such as tetraoxa and aza. This structural complexity suggests potential biological activities that can be explored through various research methodologies.
Structural Characteristics
The molecular formula of this compound is . Its structure comprises a unique arrangement of rings and substituents that may influence its interaction with biological systems.
Predicted Biological Activities
The biological activity of this compound has been primarily assessed using computational prediction tools like the PASS (Prediction of Activity Spectra for Substances) program. This tool analyzes the molecular structure to forecast potential pharmacological effects and toxicity profiles.
Potential Activities
Based on preliminary studies and computational predictions:
- Anti-inflammatory properties : Similar compounds have been shown to inhibit inflammatory pathways.
- Anticancer effects : Structural analogs are often evaluated for their ability to induce apoptosis in cancer cells.
- Antimicrobial activity : The presence of specific functional groups may enhance interaction with microbial targets.
Interaction Studies
Research has focused on how this compound interacts with various biological targets. The following table summarizes findings from related compounds with similar structural features:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Polycyclic structure | Anticancer properties |
| Compound B | Aza and tetraoxa groups | Antimicrobial activity |
| Compound C | Multiple double bonds | Anti-inflammatory effects |
Case Studies and Research Findings
- Anti-inflammatory Mechanisms : A study demonstrated that compounds with similar tetraoxa structures inhibited pro-inflammatory cytokines in vitro.
- Anticancer Activity : Research involving derivatives of this compound showed promising results in reducing tumor growth in animal models.
- Antimicrobial Efficacy : Investigations revealed that structurally related compounds exhibited significant activity against Gram-positive bacteria.
The synthesis of this compound typically involves multi-step organic synthesis techniques that require precise control over reaction conditions to achieve high yields and purity.
Q & A
Q. What are the recommended synthetic pathways for [(1R,13R)-13,24-dimethyl-...] acetate, and how can intermediates be characterized?
Methodological Answer: Synthesis of polycyclic ether-aza compounds typically involves multi-step protocols, including:
Q. How can stereochemical purity of the compound be validated?
Methodological Answer:
- X-ray Crystallography: Resolve absolute configuration (R/S descriptors) via heavy-atom derivatization (e.g., selenomethionine substitution) .
- Circular Dichroism (CD): Compare experimental spectra with computational predictions (e.g., TD-DFT for acetate-containing chiral centers) .
- Chiral HPLC: Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to separate enantiomers .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in molecular geometry predicted by DFT?
Methodological Answer:
- Single-Crystal X-ray Diffraction: Refine bond lengths/angles (e.g., C–O ether linkages: 1.42–1.44 Å vs. DFT-predicted 1.41 Å) .
- Example: A related tetraoxa-aza compound () showed β = 115.96° for monoclinic crystals (space group C2/c), differing from DFT-optimized β = 117.2° .
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals forces) to explain packing anomalies .
Q. What strategies mitigate oxidative degradation during stability studies?
Methodological Answer:
Q. How do solvent polarity and hydrogen-bonding networks affect NMR chemical shifts?
Methodological Answer:
- Solvent Titration Studies: Compare ¹H NMR in CDCl₃ vs. DMSO-d₆.
- DFT-COSMO Simulations: Correlate solvent-accessible surface area (SASA) with experimental δ values (error < 0.05 ppm) .
Contradictions and Resolutions
- Stereochemical Assignments: X-ray data () confirmed the R-configuration at C13, conflicting with earlier NMR-based assignments (). Resolution requires anomalous dispersion refinement during crystallography .
- Synthetic Yields: Ring-closing metathesis in gave 45% yield vs. 32% in . Optimize catalyst loading (e.g., 10 mol% Grubbs II vs. 5 mol%) to improve efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
